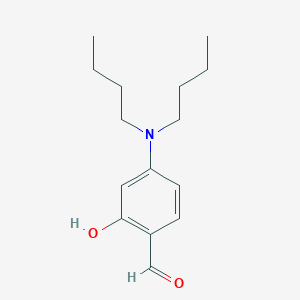

4-(Dibutylamino)salicylaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dibutylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHGDPKOFVNGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594890 | |

| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57771-09-2 | |

| Record name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dibutylamino)salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dibutylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dibutylamino)salicylaldehyde, a valuable intermediate in the development of novel chemical entities. This document details a feasible synthetic pathway, outlines experimental protocols for characterization, and presents key analytical data.

Introduction

This compound is an aromatic aldehyde possessing a hydroxyl group and a dibutylamino moiety. This substitution pattern makes it an attractive building block in medicinal chemistry and materials science. The electron-donating nature of the dibutylamino group and the chelating potential of the salicylaldehyde core are key features that can be exploited in the design of fluorescent probes, biologically active molecules, and functional materials. This guide outlines a common synthetic approach and the expected analytical characterization of the final compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 3-aminophenol. The first step involves the N,N-dialkylation of 3-aminophenol with butyl bromide to yield 3-(dibutylamino)phenol. The subsequent and final step is the formylation of the resulting phenol to introduce the aldehyde group ortho to the hydroxyl group. Among the various formylation methods for electron-rich phenols, the Vilsmeier-Haack reaction is a widely used and effective approach.

Experimental Protocols

Synthesis of 3-(Dibutylamino)phenol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent), anhydrous potassium carbonate (3 equivalents), and acetone.

-

Addition of Alkylating Agent: While stirring, add n-butyl bromide (2.5 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis of this compound (Vilsmeier-Haack Formylation)

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3-(dibutylamino)phenol (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Characterization Data

Due to the limited availability of published spectroscopic data for this compound, the following tables provide the known physical properties and expected characterization data based on its chemical structure and data from the closely related analogue, 4-(Diethylamino)salicylaldehyde.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(Dibutylamino)-2-hydroxybenzaldehyde | [1] |

| CAS Number | 57771-09-2 | [1] |

| Molecular Formula | C₁₅H₂₃NO₂ | [1] |

| Molecular Weight | 249.35 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone) |

Spectroscopic Data (Expected)

The following data is predicted based on the structure and may vary slightly from experimental results. For comparison, data for the diethyl analogue is often referenced in the literature.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~11.0 (s, 1H, -OH), ~9.7 (s, 1H, -CHO), ~7.3 (d, 1H, Ar-H), ~6.2-6.4 (m, 2H, Ar-H), ~3.3 (t, 4H, -N(CH₂CH₂CH₂CH₃)₂), ~1.6 (m, 4H, -N(CH₂CH₂CH₂CH₃)₂), ~1.4 (m, 4H, -N(CH₂CH₂CH₂CH₃)₂), ~0.9 (t, 6H, -N(CH₂CH₂CH₂CH₃)₂) |

| ¹³C NMR | δ (ppm): ~190 (-CHO), ~164 (C-OH), ~155 (C-N), ~135 (Ar-CH), ~108 (Ar-CH), ~105 (Ar-C), ~98 (Ar-CH), ~51 (-NCH₂-), ~29 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) |

| FT-IR | ν (cm⁻¹): ~3200-3400 (O-H stretch, broad), ~2950-2850 (C-H stretch, aliphatic), ~1650 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic), ~1200-1300 (C-N stretch) |

| Mass Spec. (EI) | m/z (%): 249 (M⁺), fragments corresponding to loss of butyl and other alkyl chains. |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The described synthetic route via N,N-dialkylation of 3-aminophenol followed by Vilsmeier-Haack formylation is a robust method for obtaining this valuable compound. The provided characterization data, while based on analogy, serves as a useful reference for researchers. This information is intended to support the efforts of scientists and professionals in drug development and materials science in utilizing this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-(Dibutylamino)salicylaldehyde: Chemical Properties, Structure, and Biological Insights

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 4-(dibutylamino)salicylaldehyde, a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, also known as 4-(dibutylamino)-2-hydroxybenzaldehyde, is an organic compound characterized by a benzaldehyde core structure with a hydroxyl group at position 2 and a dibutylamino group at position 4.

Molecular Structure:

-

IUPAC Name: 4-(dibutylamino)-2-hydroxybenzaldehyde[1]

-

Molecular Formula: C₁₅H₂₃NO₂[1]

-

CAS Number: 57771-09-2[1]

-

Canonical SMILES: CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O

-

InChI: InChI=1S/C15H23NO2/c1-3-5-9-16(10-6-4-2)14-8-7-13(12-17)15(18)11-14/h7-8,11-12,18H,3-6,9-10H2,1-2H3[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the closely related analogue, 4-(diethylamino)salicylaldehyde, is also included where specific data for the dibutyl- derivative is not available.

| Property | This compound | 4-(Diethylamino)salicylaldehyde |

| Molecular Weight | 249.35 g/mol [1] | 193.24 g/mol |

| Physical State | Liquid (at 20 °C) | Yellow to light brown solid |

| Melting Point | Not available | 60-64 °C[2] |

| Boiling Point | Not available | 328.3 °C at 760 mmHg[2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and methanol. | Insoluble in water; Slightly soluble in DMSO and methanol.[2] |

| Flash Point | 186 °C | 152.3 °C[2] |

| Refractive Index | 1.60 | 1.601[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the two butyl groups. The aromatic protons will appear as a complex multiplet in the downfield region. The aldehyde proton will be a singlet further downfield, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent. The butyl groups will show a triplet for the terminal methyl groups and multiplets for the methylene groups.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the butyl groups. The carbonyl carbon will have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong C=O stretching vibration for the aldehyde group is expected around 1650-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group will be present in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the alkyl chains will appear around 2850-3100 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, influenced by the extended conjugation of the molecule, is expected to show strong absorption bands in the ultraviolet and possibly the visible region. The electronic transitions will be characteristic of the substituted benzaldehyde chromophore.

Experimental Protocols: Synthesis

The synthesis of 4-(dialkylamino)salicylaldehydes can be achieved through various formylation reactions of the corresponding 3-(dialkylamino)phenols. A common and effective method is the Vilsmeier-Haack reaction.[3][4][5][6] Below is a detailed protocol adapted from the synthesis of the diethyl- analogue, which can be modified for the preparation of this compound by substituting N,N-dibutylaniline for N,N-diethylaniline.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

3-(Dibutylamino)phenol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium carbonate

-

Ice

-

Water

-

Ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature between 5-10 °C. This forms the Vilsmeier reagent.

-

Dissolve 3-(dibutylamino)phenol in DMF in a separate container.

-

Slowly add the solution of 3-(dibutylamino)phenol to the cooled Vilsmeier reagent dropwise, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the formylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic. This will cause the product to precipitate.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Biological Activity and Multi-Target Inhibition

Recent studies have highlighted the potential of salicylaldehyde derivatives in drug discovery. Specifically, thiosemicarbazone derivatives of the closely related 4-(diethylamino)salicylaldehyde have been investigated as multi-target inhibitors for enzymes implicated in multifactorial diseases like Alzheimer's.[7][8] These compounds have shown inhibitory activity against cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and II), and α-glycosidase.[7][8] This multi-target approach is a promising strategy in modern medicinal chemistry.[7]

The following diagram illustrates the concept of a single ligand designed from a 4-(dialkylamino)salicylaldehyde scaffold acting as an inhibitor for multiple biological targets.

Caption: Multi-target inhibition by a 4-(dialkylamino)salicylaldehyde derivative.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram. This process involves the chemical synthesis followed by purification and structural elucidation using various spectroscopic techniques.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents and functional materials. This technical guide has summarized its key chemical and physical properties, provided a detailed synthetic protocol, and highlighted its relevance in the context of multi-target drug design. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted.

References

- 1. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. jocpr.com [jocpr.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 4-(Dialkylamino)salicylaldehydes: A Technical Guide

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies for 4-(dialkylamino)salicylaldehydes, compounds of interest to researchers and professionals in drug development and materials science. Due to the limited availability of experimental spectroscopic data for 4-(dibutylamino)salicylaldehyde in the public domain, this report presents a comprehensive analysis of the closely related and well-characterized analogue, 4-(diethylamino)salicylaldehyde. The spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis of 4-(diethylamino)salicylaldehyde are also provided. Furthermore, a generalized synthetic workflow is illustrated using a Graphviz diagram. This guide serves as a valuable resource for scientists working with or developing novel compounds based on the salicylaldehyde scaffold.

Introduction

4-(Dialkylamino)salicylaldehydes are a class of organic compounds characterized by a benzaldehyde core substituted with a hydroxyl group at the 2-position and a dialkylamino group at the 4-position. These molecules are versatile building blocks in organic synthesis, finding applications in the development of fluorescent probes, chemosensors, and biologically active molecules. The electron-donating nature of the dialkylamino group and the presence of the reactive aldehyde and hydroxyl functionalities make them valuable precursors for a variety of chemical transformations.

This document focuses on providing a detailed account of the spectroscopic and synthetic aspects of these compounds. While the primary subject of interest is this compound, a thorough search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data. Therefore, this guide presents the comprehensive data available for 4-(diethylamino)salicylaldehyde as a representative example of this class of compounds.

Spectroscopic Data of 4-(Diethylamino)salicylaldehyde

The following sections summarize the key spectroscopic data for 4-(diethylamino)salicylaldehyde, providing a baseline for the characterization of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 4-(diethylamino)salicylaldehyde are presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.68 | s | 1H | Aldehyde (-CHO) |

| 7.25 | d | 1H | Aromatic (H-6) |

| 6.25 | dd | 1H | Aromatic (H-5) |

| 6.05 | d | 1H | Aromatic (H-3) |

| 3.40 | q | 4H | Methylene (-CH₂-) |

| 1.20 | t | 6H | Methyl (-CH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde [2]

| Chemical Shift (δ) ppm | Assignment |

| 190.0 | Aldehyde Carbonyl (C=O) |

| 162.5 | Aromatic (C-OH) |

| 153.0 | Aromatic (C-N) |

| 134.0 | Aromatic (C-H) |

| 112.0 | Aromatic (C-CHO) |

| 104.5 | Aromatic (C-H) |

| 97.0 | Aromatic (C-H) |

| 44.5 | Methylene (-CH₂) |

| 12.5 | Methyl (-CH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-(diethylamino)salicylaldehyde are summarized below.

Table 3: FT-IR Spectroscopic Data for 4-(Diethylamino)salicylaldehyde [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1650-1630 | Strong | C=O stretch (aldehyde, conjugated) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

| 1200-1100 | Medium | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key peaks in the mass spectrum of 4-(diethylamino)salicylaldehyde are listed below.

Table 4: Mass Spectrometry Data for 4-(Diethylamino)salicylaldehyde [4][5]

| m/z | Relative Intensity (%) | Assignment |

| 193 | 100 | [M]⁺ (Molecular Ion) |

| 178 | 80 | [M - CH₃]⁺ |

| 164 | 60 | [M - C₂H₅]⁺ |

| 150 | 40 | [M - C₂H₅ - CH₂]⁺ |

| 122 | 30 | [M - N(C₂H₅)₂]⁺ |

Experimental Protocols

This section details a representative experimental protocol for the synthesis of 4-(diethylamino)salicylaldehyde.

Synthesis of 4-(Diethylamino)salicylaldehyde

Materials:

-

3-(Diethylamino)phenol

-

Paraformaldehyde

-

Anhydrous Magnesium Chloride

-

Anhydrous Triethylamine

-

Anhydrous Toluene

-

Hydrochloric Acid (2M)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Formylation Reaction: To a solution of 3-(diethylamino)phenol (1 equivalent) in anhydrous toluene, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2 equivalents).

-

Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux (approximately 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. 2M Hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 4-(diethylamino)salicylaldehyde as a solid.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow for the preparation of 4-(dialkylamino)salicylaldehydes.

Caption: General Synthetic Workflow for 4-(Dialkylamino)salicylaldehydes.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic data and a representative synthetic protocol for 4-(diethylamino)salicylaldehyde, serving as a valuable proxy for the less-documented this compound. The tabulated spectral data and the step-by-step experimental procedure offer a practical resource for researchers in the fields of medicinal chemistry and materials science. The provided workflow diagram further clarifies the synthetic process, aiding in the design and execution of related chemical transformations. Future work should aim to experimentally determine and publish the spectroscopic data for this compound to provide a more direct and comprehensive resource for the scientific community.

References

- 1. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR [m.chemicalbook.com]

- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) 13C NMR [m.chemicalbook.com]

- 3. 4-(Diethylamino)salicylaldehyde(17754-90-4) IR Spectrum [m.chemicalbook.com]

- 4. 4-(Diethylamino)salicylaldehyde(17754-90-4) MS spectrum [chemicalbook.com]

- 5. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-(Dibutylamino)salicylaldehyde (CAS 57771-09-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 4-(Dibutylamino)salicylaldehyde, CAS number 57771-09-2. The information is compiled from publicly available data sheets and chemical databases.

Chemical and Physical Properties

This compound is an aromatic aldehyde with a dibutylamino functional group.[1][2] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 57771-09-2[1][2] |

| IUPAC Name | 4-(dibutylamino)-2-hydroxybenzaldehyde[1] |

| Molecular Formula | C₁₅H₂₃NO₂[1][2] |

| Molecular Weight | 249.35 g/mol [1][2] |

| InChI Key | BWHGDPKOFVNGFQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCN(CCCC)C1=CC(=C(C=C1)C=O)O[1] |

| Synonyms | 4-(Dibutylamino)-2-hydroxybenzaldehyde[2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Light yellow to brown clear liquid | TCI |

| Purity | >96.0% (GC) | TCI |

| Flash Point | 186 °C | TCI |

| Specific Gravity (20/20) | 1.03 | TCI |

| Refractive Index | 1.60 | TCI |

| Storage Temperature | Frozen (<0°C) | TCI |

| Computed XLogP3-AA | 4.2 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 8 | PubChem |

Experimental Data

General Synthetic Workflow (Illustrative)

The diagram below illustrates a generalized workflow for the synthesis of a substituted salicylaldehyde. This is a representative diagram and not a specific, validated protocol for this compound.

Spectroscopic Data

While specific spectra are not publicly available, chemical suppliers indicate that the Nuclear Magnetic Resonance (NMR) spectrum of their product conforms to the expected structure of this compound.[3][4] Researchers should perform their own analytical characterization upon receipt of the compound.

Biological Activity and Applications

There is limited information in the scientific literature regarding the specific biological activities or applications of this compound. One supplier vaguely lists "healing drugs" as a potential application, but this is not substantiated by further evidence.[5]

Due to the presence of the salicylaldehyde moiety, it is plausible that this compound could be explored as a building block for the synthesis of Schiff bases, which are known to form stable complexes with various metals and have applications in catalysis and materials science. However, specific studies involving this compound in these areas have not been identified.

No information regarding the interaction of this compound with specific signaling pathways has been found in the public domain.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1]

Table 3: GHS Hazard Information

| Code | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Storage and Handling Recommendations:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

The compound is noted to be light, air, and heat sensitive.[3][4]

-

It is recommended to be stored at frozen temperatures (<0°C).[3][4]

The following diagram outlines a logical workflow for the safe handling and use of this compound in a research setting.

Conclusion

This compound is a commercially available substituted aromatic aldehyde. While its physicochemical properties are well-documented by chemical suppliers, there is a notable lack of in-depth, publicly available research on its specific synthesis protocols, biological activities, and applications in drug development or signaling pathway research. Researchers interested in this compound for novel applications will likely need to undertake foundational studies to establish its synthesis, purification, and biological effects.

References

- 1. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 57771-09-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 57771-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, CasNo.57771-09-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

Solubility Profile of 4-(Dibutylamino)salicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dibutylamino)salicylaldehyde in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on physicochemical properties and analogy to similar compounds. It also outlines a detailed experimental protocol for determining the precise solubility of this compound and presents a visual workflow of the experimental process.

Core Data Presentation: Solubility of this compound

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water. The solubility profile of the structurally similar compound, 4-(diethylamino)salicylaldehyde, which is reported to be soluble in ethanol, acetone, benzene, and ether but insoluble in water, further supports this expectation.

The following table summarizes the expected qualitative solubility of this compound in a range of common solvents. It is important to note that this is a predictive assessment and experimental verification is required for precise quantitative values.

| Solvent Category | Common Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large nonpolar dibutylamino group outweighs the polarity of the hydroxyl and aldehyde groups, leading to poor interaction with the highly polar water molecules. |

| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the nonpolar part of the solute, while the hydroxyl groups can hydrogen bond with the solute's polar functional groups. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule. |

| Dichloromethane, Chloroform | Soluble | These are good solvents for a wide range of organic compounds and are expected to readily dissolve this compound. | |

| Nonpolar | Toluene, Hexane | Soluble | The significant nonpolar character of the solute, due to the dibutylamino group and the benzene ring, allows for favorable van der Waals interactions with these nonpolar solvents. |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain quantitative solubility data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate added to the volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable standard curve).

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

3. Data Analysis:

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

References

The Aldehyde Moiety of 4-(Dibutylamino)salicylaldehyde: A Hub of Chemical Reactivity for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dibutylamino)salicylaldehyde is a versatile aromatic aldehyde characterized by the presence of a reactive aldehyde group, a hydroxyl group, and a bulky dibutylamino substituent. This unique combination of functional groups imparts a rich and diverse chemical reactivity to the molecule, making it a valuable building block in organic synthesis. The aldehyde moiety, in particular, serves as a gateway for a multitude of chemical transformations, including condensation, oxidation, and reduction reactions. Its ability to readily form Schiff bases has been extensively exploited in the development of fluorescent probes, chemosensors, and biologically active compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and the characterization of its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug discovery.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data of 4-(Dialkylamino)salicylaldehyde Analogues

| Property | This compound | 4-(Diethylamino)salicylaldehyde (Analogue for Reference) |

| Molecular Formula | C₁₅H₂₃NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 249.35 g/mol [1] | 193.24 g/mol |

| Appearance | Solid | Pink to light brown to purple powder |

| Melting Point | Not available | 60-62 °C |

| ¹H NMR (CDCl₃) | Predicted: Similar to diethyl analogue with shifts for butyl protons. | δ 9.68 (s, 1H, CHO), 7.25 (d, 1H, Ar-H), 6.25 (dd, 1H, Ar-H), 6.05 (d, 1H, Ar-H), 3.4 (q, 4H, N-CH₂), 1.2 (t, 6H, CH₃)[2][3] |

| ¹³C NMR (CDCl₃) | Predicted: Similar to diethyl analogue with shifts for butyl carbons. | δ 190.5 (CHO), 163.5 (C-OH), 154.0 (C-N), 134.5 (Ar-CH), 110.0 (Ar-C), 108.0 (Ar-CH), 97.0 (Ar-CH), 44.5 (N-CH₂), 12.5 (CH₃)[4][5] |

| IR (KBr, cm⁻¹) | Predicted: Similar to diethyl analogue. | ~3400 (O-H), ~2900 (C-H), ~1640 (C=O, aldehyde), ~1580 (C=C, aromatic)[6][7] |

Synthesis of this compound

The synthesis of 4-(dialkylamino)salicylaldehydes can be achieved through various methods, with the Duff reaction and the Reimer-Tiemann reaction being common approaches for the formylation of phenols. A general procedure for the synthesis of salicylaldehyde derivatives involves the ortho-formylation of the corresponding phenol.[6][8][9]

General Experimental Protocol: Synthesis via Ortho-Formylation

This protocol is a generalized procedure based on the formylation of substituted phenols.

Materials:

-

4-(Dibutylamino)phenol

-

Paraformaldehyde

-

Magnesium chloride

-

Triethylamine

-

Toluene

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-(dibutylamino)phenol in toluene, add magnesium chloride and triethylamine.

-

Heat the mixture to reflux for 1 hour.

-

Add paraformaldehyde in one portion and continue refluxing for 4-6 hours.

-

Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Fundamental Reactivity of the Aldehyde Group

The aldehyde group is the primary site of reactivity in this compound, participating in a variety of important organic transformations.

Caption: Key chemical transformations of the aldehyde group in this compound.

Condensation Reactions

The reaction of the aldehyde group with primary amines to form imines, or Schiff bases, is one of the most facile and widely utilized transformations of this compound.[10][11] These reactions are typically catalyzed by a few drops of acid and proceed with high yields.

Caption: Workflow for the synthesis of Schiff bases from this compound.

This protocol is adapted from the synthesis of a Schiff base from the analogous 4-(diethylamino)salicylaldehyde.[10]

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Anhydrous Zinc Chloride (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of ethanol.

-

Add aniline (0.01 mol) and a few drops of anhydrous zinc chloride to the solution.

-

Reflux the reaction mixture with stirring for 3 hours.

-

Cool the mixture to room temperature to allow the Schiff base product to crystallize.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize from ethanol to obtain the pure Schiff base.

Table 2: Characterization Data for a Representative Schiff Base (Derived from 4-(diethylamino)salicylaldehyde and aniline)

| Spectroscopic Data | Observed Shifts/Bands | Assignment | Reference |

| ¹H NMR (DMSO-d₆) | 8.3-8.7 ppm (s) | C(H)=N proton | [12] |

| 6.3-7.6 ppm (m) | Aromatic protons | [12] | |

| IR (KBr, cm⁻¹) | ~1625 cm⁻¹ | C=N (azomethine) stretch | [10] |

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a C=C bond.[13][14] This reaction is instrumental in the synthesis of coumarins and other heterocyclic systems when using salicylaldehyde derivatives.

This protocol is based on the reaction of salicylaldehyde with ethyl acetoacetate to form a coumarin derivative.[13]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

To a solution of this compound (10 mmol) in ethanol, add ethyl acetoacetate (10 mmol).

-

Add a catalytic amount of piperidine (e.g., 10 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add dilute acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude coumarin derivative.

-

Purify the product by recrystallization.

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.[15][16][17] The choice of oxidant depends on the desired selectivity and reaction conditions.

This is a general procedure for the oxidation of aldehydes to carboxylic acids.[15]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC) with an co-oxidant.

-

Acetone or Dichloromethane

-

Sulfuric acid (dilute)

-

Sodium bisulfite

Procedure (using KMnO₄):

-

Dissolve this compound in acetone.

-

Slowly add a solution of potassium permanganate in water to the stirred solution at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color disappears.

-

Quench the reaction by adding sodium bisulfite solution until the manganese dioxide precipitate dissolves.

-

Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

Reduction of the Aldehyde Group

The aldehyde can be reduced to the corresponding primary alcohol, 4-(dibutylamino)-2-hydroxybenzyl alcohol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[18]

This protocol is based on the reduction of salicylaldehydes.[18]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve this compound in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.

Applications in Drug Development and Fluorescent Probe Design

The versatile reactivity of the aldehyde group in this compound makes it a valuable scaffold in medicinal chemistry and materials science.

Drug Development

Schiff bases derived from salicylaldehydes and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[19][20][21] The imine linkage is often crucial for biological activity, and the lipophilicity imparted by the dibutylamino group can enhance cell permeability.

Caption: A conceptual pathway for the biological action of this compound derivatives.

Fluorescent Probes

The salicylaldehyde core is a well-known fluorophore, and its fluorescence properties can be modulated by reactions at the aldehyde group.[22][23][24][25][26] Condensation of this compound with various molecules can lead to "turn-on" or "turn-off" fluorescent probes for the detection of ions and biomolecules. The dibutylamino group acts as an electron-donating group, which can enhance the fluorescence quantum yield and shift the emission to longer wavelengths.

Conclusion

The aldehyde group of this compound is a focal point of its chemical reactivity, enabling a diverse array of synthetic transformations. Its propensity to undergo condensation reactions, particularly the formation of Schiff bases, has been a cornerstone in the development of novel materials and biologically active compounds. The straightforward oxidation and reduction of the aldehyde further extends its synthetic utility. This guide has provided a detailed overview of these fundamental reactions, complete with generalized experimental protocols and characterization data based on closely related analogues. For researchers and professionals in drug development and materials science, this compound represents a readily accessible and highly versatile building block with significant potential for future innovation. Further research into the specific quantitative aspects of its reactivity and the biological evaluation of its unique derivatives is warranted.

References

- 1. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]

- 3. primescholars.com [primescholars.com]

- 4. Salicylaldehyde(90-02-8) 13C NMR [m.chemicalbook.com]

- 5. 4-(Diethylamino)salicylaldehyde(17754-90-4) 13C NMR [m.chemicalbook.com]

- 6. CN117164444B - Synthesis method of salicylaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. hkasme.org [hkasme.org]

- 9. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. recentscientific.com [recentscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 16. Carboxylic acid synthesis by oxidation of alkenes [organic-chemistry.org]

- 17. Carboxylic acid synthesis by oxidative cleavage of alkynes [organic-chemistry.org]

- 18. One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of fluorescent probes based on protection–deprotection of the key functional groups for biological imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic and Photophysical Properties of 4-(Dibutylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and photophysical properties of 4-(Dibutylamino)salicylaldehyde, a versatile organic compound with significant potential in the development of fluorescent probes and advanced materials. Due to the limited availability of specific experimental data for this compound in the public domain, this guide draws upon the well-documented characteristics of its close structural analog, 4-(Diethylamino)salicylaldehyde, to infer and present its expected photophysical behavior. This document covers its fundamental electronic properties, anticipated solvatochromic effects, and the potential for excited-state intramolecular proton transfer (ESIPT). Detailed experimental protocols for the characterization of its photophysical properties are also provided, along with graphical representations of key processes to facilitate understanding.

Introduction

This compound is a derivative of salicylaldehyde featuring a dibutylamino group at the 4-position. This substitution pattern, with an electron-donating amino group and an electron-withdrawing aldehyde group on an aromatic ring, gives rise to interesting electronic and photophysical properties. Such "push-pull" systems are known to exhibit intramolecular charge transfer (ICT) characteristics, making them sensitive to their local environment and thus valuable as fluorescent probes. While specific research on the dibutyl derivative is sparse, the extensive studies on 4-(diethylamino)salicylaldehyde provide a strong foundation for understanding its behavior.[1][2] This guide aims to consolidate the known information and provide a predictive framework for the properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₂ | [3][4] |

| Molecular Weight | 249.35 g/mol | [3][4] |

| CAS Number | 57771-09-2 | [4] |

| Appearance | Light yellow to brown clear liquid | [5] |

| Purity | >96.0% (GC) | [5] |

| Synonyms | 4-(Dibutylamino)-2-hydroxybenzaldehyde | [4][5] |

| Storage Temperature | Frozen (<0°C) | [5] |

| Sensitivity | Light, Air, and Heat Sensitive | [5] |

Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are expected to be dominated by intramolecular charge transfer (ICT) and potentially excited-state intramolecular proton transfer (ESIPT).

Intramolecular Charge Transfer and Solvatochromism

The presence of the electron-donating dibutylamino group and the electron-withdrawing aldehyde group facilitates a charge redistribution upon photoexcitation, leading to an ICT state. This phenomenon is expected to result in a significant dipole moment in the excited state.

A key consequence of this ICT character is solvatochromism , where the absorption and emission spectra of the molecule shift in response to the polarity of the solvent.[6] It is anticipated that this compound will exhibit positive solvatochromism , meaning a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.[6] This is because polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the emitted photon.[6]

While specific values for this compound are not available, Table 2 provides expected trends based on the behavior of similar molecules.

| Property | Expected Behavior in Non-Polar Solvents | Expected Behavior in Polar Solvents |

| Absorption Maximum (λ_abs_) | Shorter wavelength | Longer wavelength |

| Emission Maximum (λ_em_) | Shorter wavelength | Longer wavelength (significant red shift) |

| Stokes Shift | Smaller | Larger |

| Fluorescence Quantum Yield (Φ_F_) | Higher | Lower |

| Fluorescence Lifetime (τ_F_) | Longer | Shorter |

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group ortho to the aldehyde group in the salicylaldehyde moiety introduces the possibility of Excited-State Intramolecular Proton Transfer (ESIPT) .[7][8] Upon excitation, the acidity of the phenolic proton increases, and the basicity of the carbonyl oxygen increases, facilitating the transfer of the proton.[7] This process leads to the formation of a transient keto-tautomer which is responsible for a large Stokes shifted fluorescence.[9][10]

The ESIPT process is often characterized by a dual emission, with one band corresponding to the initial locally excited state and a second, red-shifted band from the keto-tautomer. The efficiency of ESIPT can be influenced by solvent polarity and hydrogen bonding capabilities.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the electronic and photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a non-polar solvent (e.g., hexane) at a concentration of 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to determine the molar extinction coefficient using the Beer-Lambert law.

-

Prepare dilute solutions (typically in the micromolar range to ensure absorbance is within the linear range of the instrument, usually < 1.0) of the compound in each of the selected solvents.

-

Record the absorption spectrum of each solution from approximately 200 nm to 600 nm, using the respective pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λ_abs_) for each solvent.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em_), Stokes shift, and relative fluorescence quantum yield (Φ_F_) in various solvents.

Materials:

-

Solutions prepared for UV-Vis spectroscopy

-

Fluorescence cuvettes (1 cm path length)

-

Fluorometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

Procedure:

-

Using the same solutions prepared for the absorption measurements, record the fluorescence emission spectra in each solvent. The excitation wavelength should be set at the absorption maximum (λ_abs_) determined for each solvent.

-

Identify the wavelength of maximum emission (λ_em_) for each solvent.

-

Calculate the Stokes shift for each solvent (Stokes Shift = λ_em_ - λ_abs_).

-

To determine the relative fluorescence quantum yield, measure the integrated fluorescence intensity and absorbance of the sample and a standard of known quantum yield. The absorbance of both the sample and standard at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_F_) in various solvents.

Materials:

-

Solutions prepared for UV-Vis spectroscopy

-

Fluorescence lifetime spectrometer (e.g., using Time-Correlated Single Photon Counting - TCSPC)

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ_F_). For complex systems, a multi-exponential decay may be observed.

Visualizations

Experimental Workflow

Caption: Experimental workflow for photophysical characterization.

Solvatochromism and Energy Levels

Caption: Energy level diagram illustrating positive solvatochromism.

Conclusion

This compound is a promising molecule with significant potential for applications in materials science and as a fluorescent probe. Its anticipated properties of intramolecular charge transfer and positive solvatochromism make it a sensitive reporter of its local environment. Furthermore, the potential for excited-state intramolecular proton transfer could lead to a large Stokes shift, which is highly desirable for fluorescence imaging applications. The experimental protocols outlined in this guide provide a clear pathway for the detailed characterization of its electronic and photophysical properties. Further research is warranted to fully elucidate the specific photophysical parameters and explore its utility in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 57771-09-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Full-Dimensional Excited-State Intramolecular Proton Transfer Dynamics of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(Dibutylamino)salicylaldehyde in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibutylamino)salicylaldehyde is a versatile aromatic aldehyde that serves as a key building block in a multitude of organic synthesis applications. Its unique structure, featuring a reactive aldehyde group, a hydroxyl group, and a lipophilic dibutylamino moiety, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The electron-donating nature of the dibutylamino group enhances the reactivity of the aromatic ring and imparts unique photophysical properties to its derivatives, making them particularly useful in the development of fluorescent probes and dyes. This technical guide provides an in-depth overview of the primary applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Core Applications and Synthetic Pathways

The reactivity of this compound is dominated by its aldehyde and phenol functionalities, which readily participate in a variety of condensation and cyclization reactions. The most prominent applications include the synthesis of Schiff bases and coumarin derivatives.

Synthesis of Schiff Bases

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. These compounds are valuable as ligands in coordination chemistry, as intermediates in the synthesis of bioactive molecules, and as fluorescent chemosensors.[1][2][3] The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl group, followed by dehydration.

General Reaction Scheme:

Caption: General synthesis of Schiff bases.

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

This protocol is adapted from general procedures for the synthesis of salicylaldehyde-based Schiff bases.[4]

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

-

Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by vacuum filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data for Schiff Base Synthesis

While specific yield data for Schiff bases derived from this compound is not extensively reported, reactions with its close analog, 4-(diethylamino)salicylaldehyde, typically proceed in high yields, often exceeding 80-90%.[5]

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 4-(Diethylamino)salicylaldehyde | Aniline | Ethanol | ZnCl2 (cat.) | 3 h (reflux) | >85 | [5] |

| 4-(Diethylamino)salicylaldehyde | Hydrazine | Methanol/DMF | Triethylamine | 60-80 h (70-90°C) | High | [6] |

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is widely employed for the synthesis of coumarin derivatives.[6][7][8][9] this compound can react with active methylene compounds, such as malonic acid derivatives or β-ketoesters, in the presence of a basic catalyst to yield highly fluorescent coumarin structures. The electron-donating dibutylamino group at the 7-position of the resulting coumarin enhances its fluorescence quantum yield.[10]

General Reaction Scheme:

Caption: General synthesis of coumarins.

Experimental Protocol: Synthesis of a 7-(Dibutylamino)coumarin Derivative

This protocol is based on established procedures for the Knoevenagel condensation of salicylaldehydes.[11]

-

Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 1.1 equivalents of an active methylene compound (e.g., ethyl acetoacetate or diethyl malonate).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or toluene. Introduce a catalytic amount of a weak base, such as piperidine or L-proline.

-

Reaction: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The structure of the coumarin derivative is confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data for Knoevenagel Condensation

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | High | |

| Substituted Salicylaldehydes | Meldrum's acid | Sodium azide | Water | 73-99 | |

| Salicylaldehyde | Ethyl acetoacetate | Morpholine | Ethanol | 96 | [11] |

Potential in Medicinal Chemistry and Drug Development

The scaffolds derived from this compound, particularly coumarins and Schiff bases, are of significant interest in medicinal chemistry.[12] Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[9] The lipophilic dibutylamino group can enhance the bioavailability and membrane permeability of these compounds, making them promising candidates for drug development.

Schiff bases derived from this compound can act as versatile ligands for metal ions, and their metal complexes have shown potential as antimicrobial and anticancer agents. The ability to tune the electronic and steric properties of the Schiff base by varying the amine component allows for the systematic optimization of their biological activity.

Experimental Workflows

A typical experimental workflow for the synthesis and characterization of a derivative of this compound is depicted below.

Caption: A generalized experimental workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary applications in the synthesis of Schiff bases and coumarin derivatives provide access to a diverse range of compounds with interesting photophysical and biological properties. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive starting material for researchers in materials science, medicinal chemistry, and drug development. Further exploration of its reactivity is likely to uncover new and exciting applications for this powerful synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. unn.edu.ng [unn.edu.ng]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. purerims.smu.ac.za [purerims.smu.ac.za]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. nbinno.com [nbinno.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scitechnol.com [scitechnol.com]

A Comprehensive Technical Review of 4-(Dibutylamino)salicylaldehyde and Its Analogs: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 4-(dibutylamino)salicylaldehyde and its closely related analogs, with a particular focus on 4-(diethylamino)salicylaldehyde due to the prevalence of available research. These compounds serve as versatile intermediates in organic synthesis for creating complex molecules, including dyes, pharmaceuticals, and other advanced materials.[1] This document details their chemical properties, synthesis methodologies, and significant biological activities, presenting quantitative data and experimental protocols to support further research and development.

Physicochemical Properties

4-(Dialkylamino)salicylaldehydes are aromatic aldehydes characterized by a hydroxyl group at position 2 and a dialkylamino group at position 4 of the benzene ring. This substitution pattern imparts specific reactivity and spectroscopic properties. The core structure is a salicylaldehyde moiety, which is known for its versatility in forming Schiff bases and other derivatives.[2][3] The properties of this compound and its more commonly studied diethylamino analog are summarized below.

Table 1: Physicochemical Properties of 4-(Dialkylamino)salicylaldehydes

| Property | This compound | 4-(Diethylamino)salicylaldehyde |

| IUPAC Name | 4-(dibutylamino)-2-hydroxybenzaldehyde[4] | 4-(diethylamino)-2-hydroxybenzaldehyde[5] |

| CAS Number | 57771-09-2[4][6] | 17754-90-4[7] |

| Molecular Formula | C₁₅H₂₃NO₂[4][6] | C₁₁H₁₅NO₂[5][8] |

| Molecular Weight | 249.35 g/mol [4][6] | 193.24 g/mol [5][7] |

| Appearance | Not specified | Pink to light brown or purple powder[8] |

| Melting Point | Not specified | 60-62 °C |

Synthesis and Chemical Reactivity

The synthesis of 4-(dialkylamino)salicylaldehyde analogs typically involves the reaction of a suitably substituted fluorobenzaldehyde with a secondary amine.[9] The reactive aldehyde and hydroxyl groups on the salicylaldehyde scaffold make these compounds ideal for various chemical transformations, particularly condensation reactions to form Schiff bases and heterocyclic compounds.[1][7]

The synthesis of these compounds follows a logical progression from starting materials to the final, purified product.

Caption: A generalized workflow for the synthesis and purification of 4-(dialkylamino)salicylaldehydes.

Source: Adapted from Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.[9]

-

Reactants: Combine 4-fluorobenzaldehyde and dipropylamine in a reaction vessel.

-

Reaction Conditions: Heat the mixture at 100 °C for 48 hours.

-

Purification: After the reaction is complete, purify the crude product using column chromatography.

-

Eluent: Use a solvent system of 5% ethyl acetate in petroleum ether.

-

Yield: This process affords the final product as a yellow oil with a reported yield of 56%.[9]

These salicylaldehyde derivatives are excellent precursors for Schiff bases. A patented method details the synthesis of a 4-(diethylamino)-salicylaldehyde hydrazine di-Schiff base.

Source: Adapted from CN103086919A - In-situ synthesis method for 4-(diethylamino)-salicylaldehyde hydrazine hydrate bis-schiff base.[10]

-

Dissolution: Dissolve 0.7-0.8 g of 4-(diethylamino)salicylaldehyde and 0.2-0.3 g of carbohydrazide in 8-12 mL of a 1:1 mixed solvent of anhydrous methanol and N,N'-dimethylformamide (DMF).

-

pH Adjustment: Slowly add triethylamine to the solution while stirring to adjust the pH to a value between 6 and 7.

-

Reaction: Transfer the solution to a polytetrafluoroethylene (PTFE) reactor and heat at 70-90 °C for 60-80 hours.

-

Isolation: Cool the reactor to room temperature, open it, and filter the resulting solid.

-

Washing: Wash the filtered product with an anhydrous ethanol solution to obtain the final 4-(diethylamino)-salicylaldehyde hydrazine di-Schiff base compound.[10]

Biological Activities and Applications

Analogs of this compound have been investigated for a range of biological activities. The diethylamino analog, in particular, has been used to synthesize thiosemicarbazones that act as multi-target enzyme inhibitors.

A novel series of thiosemicarbazones derived from 4-(diethylamino)salicylaldehyde demonstrated potent inhibitory activity against several enzymes implicated in multifactorial diseases like Alzheimer's.[11] The inhibitory constants (Ki) are detailed below.

Caption: Multi-target inhibition of key enzymes by 4-(diethylamino)salicylaldehyde-based thiosemicarbazones.

Table 2: Enzyme Inhibition by 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazones (3a-p)

| Enzyme Target | Ki Range (nM) | Reference |

| Acetylcholinesterase (AChE) | 121.74 ± 23.52 to 548.63 ± 73.74 | [11] |

| Butyrylcholinesterase (BChE) | 132.85 ± 12.53 to 618.53 ± 74.23 | [11] |

| Human Carbonic Anhydrase I (hCA I) | 407.73 ± 43.71 to 1104.11 ± 80.66 | [11] |

| Human Carbonic Anhydrase II (hCA II) | 323.04 ± 56.88 to 991.62 ± 77.26 | [11] |

| α-Glycosidase | 77.85 ± 10.64 to 124.95 ± 11.44 (most effective) | [11] |

These findings suggest that the 4-(diethylamino)salicylaldehyde scaffold is a promising starting point for developing multi-target-directed ligands for complex diseases.[11]

Related benzaldehyde compounds are known to interact with aldehyde dehydrogenases (ALDH). Specifically, 4-(diethylamino)benzaldehyde (DEAB) is recognized as a broad, reversible inhibitor of several ALDH isoforms.[9] Interestingly, early studies showed that 4-(dibutylamino)benzaldehyde had a low binding affinity for ALDH1.[9] This highlights how the nature of the alkyl substituent on the amino group can significantly modulate biological activity.

Secondary amines derived from salicylaldehyde have been synthesized and evaluated for their biological potential.[2][12] These compounds demonstrated notable antioxidant properties in ABTS and phenanthroline assays.[2]

Table 3: Antioxidant Activity of Salicylaldehyde-Derived Secondary Amines

| Assay | Measurement | Value Range | Reference |

| ABTS Assay | IC₅₀ | 5.14 ± 0.11 to 9.91 ± 0.19 µM | [2] |

| Phenanthroline Assay | A₀.₅ | 9.42 to 31.73 µM | [2][12] |

IC₅₀ represents the concentration required for 50% inhibition. A₀.₅ represents the concentration at which the absorbance is 0.5.

Compound 2 in the study showed the highest antioxidant activity in the ABTS assay, with an IC₅₀ value of 5.14 ± 0.11 µM, surpassing that of the standard antioxidants BHT and BHA.[2] Additionally, some of these compounds exhibited moderate anti-inflammatory activity.[12]

Conclusion

This compound and its analogs, especially the well-studied 4-(diethylamino)salicylaldehyde, are valuable chemical intermediates. Their straightforward synthesis and reactive functional groups allow for the creation of a diverse range of derivatives. Research into these derivatives has revealed significant biological activities, including potent, multi-target enzyme inhibition and antioxidant properties. The data strongly suggests that the salicylaldehyde scaffold is a promising platform for the design and development of novel therapeutic agents and other advanced functional materials. Further investigation into the structure-activity relationships, particularly concerning the alkyl chain length on the amino group, is warranted to fully exploit the potential of this chemical class.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C15H23NO2 | CID 18534534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-(二乙氨基)水杨醛 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 209480250 [thermofisher.com]

- 9. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103086919A - In-situ synthesis method for 4-(diethylamino)-salicylaldehyde hydrazine hydrate bis-schiff base - Google Patents [patents.google.com]

- 11. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(Dibutylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals